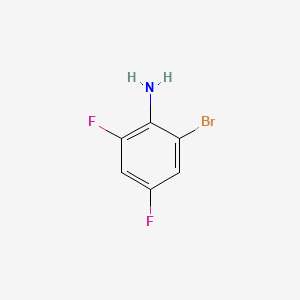

2-ブロモ-4,6-ジフルオロアニリン

概要

説明

Synthesis Analysis

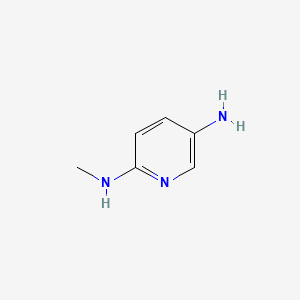

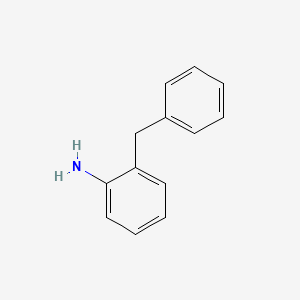

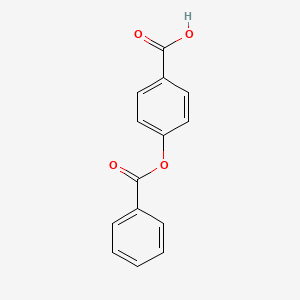

The synthesis of 2-bromo-4,6-difluoroaniline and similar compounds often involves halogenation reactions, where bromine and fluorine atoms are introduced into an aniline precursor. Notably, palladium(0) catalyzed synthesis methods have been employed to create derivatives through Suzuki cross-coupling reactions, demonstrating the compound's versatility and the influence of different functional groups on its reactivity and properties (Rizwan et al., 2021).

Molecular Structure Analysis

X-ray crystallography has provided insights into the molecular structure of compounds related to 2-bromo-4,6-difluoroaniline, revealing how halogenation affects the molecular configuration and intermolecular interactions. For instance, the study of crystal structures of dihydrogen hexafluorosilicate monohydrates of bromoaniline derivatives highlighted the impact of halogen atoms on the crystal packing, molecular orientation, and hydrogen bonding patterns (Denne et al., 1971).

Chemical Reactions and Properties

2-Bromo-4,6-difluoroaniline participates in various chemical reactions, owing to the reactive nature of the bromine and fluorine atoms. For example, it can undergo Buchwald–Hartwig amination, a process that forms new C-N bonds, thus enabling the synthesis of complex organic structures. This reaction pathway underscores the compound's utility in constructing heterocyclic compounds and exploring their photophysical properties (Bonacorso et al., 2018).

Physical Properties Analysis

The physical properties of 2-bromo-4,6-difluoroaniline, such as melting point, boiling point, and solubility, are influenced by its molecular structure. Halogenation, particularly with bromine and fluorine, affects these properties by altering intermolecular forces. Spectroscopic techniques like FT-IR and UV-Vis have been used to characterize similar compounds, providing a detailed understanding of their vibrational modes and electronic transitions, which are crucial for predicting their behavior in different chemical environments (Demircioğlu et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-bromo-4,6-difluoroaniline, including reactivity, stability, and susceptibility to various chemical reactions, are significantly shaped by the presence of halogen atoms. Studies involving density functional theory (DFT) and other computational methods have provided insights into the electronic structure, reactivity descriptors, and potential reaction mechanisms for halogenated anilines. These analyses help in understanding the fundamental interactions that govern the chemical behavior of such compounds (Polo et al., 2019).

科学的研究の応用

化学合成

“2-ブロモ-4,6-ジフルオロアニリン”は化学合成で使用されています . これは、さまざまな複雑な有機化合物の合成におけるビルディングブロックとしての役割を果たします。臭素原子とフッ素原子の両方の存在により、有機合成における汎用性の高い中間体となり、さまざまな置換反応が可能になります。

フッ素化ビルディングブロック

この化合物はフッ素化ビルディングブロックのカテゴリーに属します . フッ素化された化合物は、高い熱安定性や電子特性の変化など、独自の特性を持っており、医薬品、農薬、材料科学など、さまざまな用途に役立ちます。

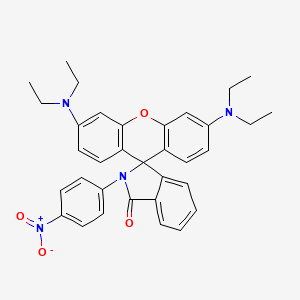

トリアリールアミンの合成

これは共役擬似平面トリアリールアミンの合成に使用できます . トリアリールアミンは、優れた電荷輸送特性により、有機エレクトロニクスにおける重要な構造です。

ホール輸送材料

“2-ブロモ-4,6-ジフルオロアニリン”から合成されたトリアリールアミンは、ペロブスカイト太陽電池やOLEDにおけるホール輸送材料として使用できます . これらの材料は正電荷の移動を促進し、これらのデバイスの効率を向上させます。

自己組織化構造

この化合物は、2つの別個の自己組織化構造に可逆的に切り替えることができます . この特性は、外部刺激に反応する分子マシンやスマートマテリアルの設計に活用できます。

研究開発

“2-ブロモ-4,6-ジフルオロアニリン”は研究開発ラボで使用されています . そのユニークな特性により、科学的調査の興味深い対象となり、有機化学における知識の進歩に貢献しています。

作用機序

Target of Action

2-Bromo-4,6-Difluoroaniline is primarily used in chemical synthesis

Mode of Action

Bromo-substituents in similar compounds have been known to allow pd-catalysed coupling reactions, which can be used to expand the size of the molecule . This could potentially alter the interaction of the compound with its targets.

Pharmacokinetics

It’s worth noting that the compound has a high gi absorption and is bbb permeant, suggesting it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

2-bromo-4,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJKFVGKLTWVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196154 | |

| Record name | 2-Bromo-4,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444-14-4 | |

| Record name | 2-Bromo-4,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 444-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 2-bromo-4,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

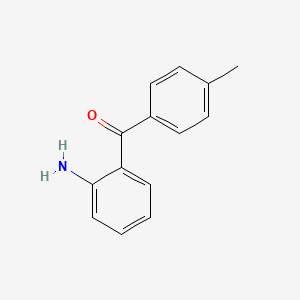

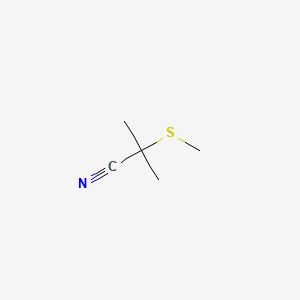

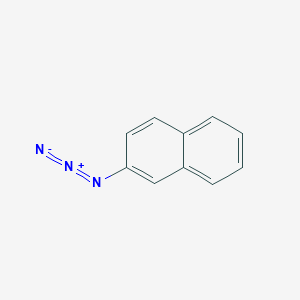

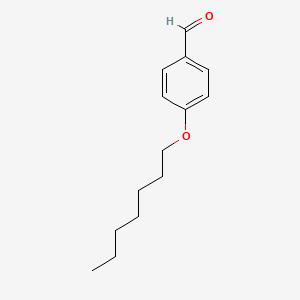

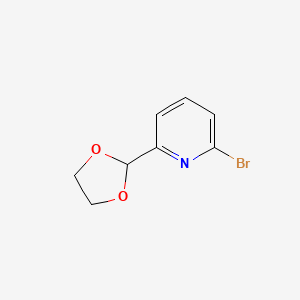

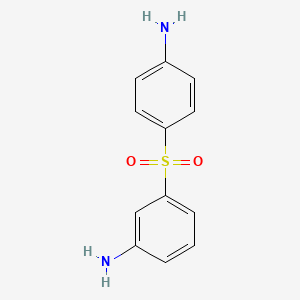

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)